1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone
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Overview
Description
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6Cl2FNO.
Preparation Methods
The synthesis of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves several steps. One common method includes the reaction of 2,6-dichloro-4-methylpyridine with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluorine and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
2,6-Dichloro-5-fluoropyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
4-Methyl-2,6-dichloropyridine:
2,6-Dichloro-4-methylpyridine: Another related compound with different substitution patterns, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6Cl2FNO |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
1-(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c1-3-5(4(2)13)7(9)12-8(10)6(3)11/h1-2H3 |
InChI Key |
KFTRRFFLPDRASC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)C |
Origin of Product |
United States |
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